molecular formula C8H11N B3265114 N,N-Dimethyl-D6-aniline CAS No. 4019-61-8

N,N-Dimethyl-D6-aniline

Cat. No. B3265114
CAS RN: 4019-61-8
M. Wt: 127.22 g/mol
InChI Key: JLTDJTHDQAWBAV-WFGJKAKNSA-N
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Description

N,N-Dimethyl-D6-aniline is a labelled form of N,N-Dimethylaniline . It is used in the synthesis of coumarin dyes in reverse micelles . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .


Synthesis Analysis

This compound can be synthesized from methanol-D3 and aniline . A direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol has been developed, involving the sequential coupling of hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline .


Molecular Structure Analysis

The molecular formula of this compound is C8H5D6N . It is a derivative of aniline, with a dimethylamino group attached to a phenyl group .


Chemical Reactions Analysis

N,N-Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive . It is lithiated with butyllithium .


Physical And Chemical Properties Analysis

This compound is a clear, colorless oil . It is slightly soluble in DMSO and methanol . The molecular weight is 127.22 . It slowly oxidizes and darkens in air .

Scientific Research Applications

Fluorescent Thermometer Development

  • Ratiometric Fluorescent Thermometer : N,N-Dimethyl-D6-aniline derivatives have been utilized in the development of a ratiometric fluorescent thermometer with a mega-Stokes shift and a positive temperature coefficient. This application leverages the dye's unusual intensification of fluorescence intensity with increasing temperature, making it a valuable tool for temperature detection (Cao et al., 2014).

Environmental Chemistry and Degradation Studies

  • Degradation by Hydroxyl Radicals : Research has been conducted on the degradation kinetics and mechanisms of dimethyl-aniline compounds, such as 2,6-dimethyl-aniline, by hydroxyl radicals. This understanding is crucial for assessing the environmental impact and degradation pathways of these compounds (Boonrattanakij et al., 2009).

Chemical Synthesis and Catalysis

  • Synthesis of N-Containing Heterocycles : B(C6F5)3 combined with atmospheric CO2 has been shown to be effective for the cyclization of ortho-substituted aniline derivatives with N,N-dimethylformamide (DMF), leading to the synthesis of various N-containing heterocycles (Gao et al., 2016).
  • Selective Synthesis using Dimethyl Carbonate : N,N-dimethyl aniline derivatives have been synthesized using dimethyl carbonate as a methylating agent, demonstrating the potential for eco-friendly and efficient chemical synthesis methods (Shivarkar et al., 2005).

Kinetic Isotope Effects in Chemical Reactions

  • Study of Secondary Kinetic Isotope Effects : The temperature dependence of isotope effects in reactions involving this compound has been studied, providing insights into the mechanisms and the role of solvents in bimolecular nucleophilic substitutions (Leffek & Matheson, 1971).

Mechanism of Action

N,N-Dimethylaniline shows altered H-atom loss behavior compared to aniline . With the addition of time-resolved photoelectron spectroscopy, the photofragment appearance times are matched to excited state relaxation pathways .

Safety and Hazards

N,N-Dimethyl-D6-aniline is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer . It is also combustible and its vapors may form explosive mixtures with air .

Future Directions

The direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol has been developed . This process could be further optimized and explored for potential applications in the synthesis of other compounds .

properties

IUPAC Name

N,N-bis(trideuteriomethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTDJTHDQAWBAV-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC=CC=C1)C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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